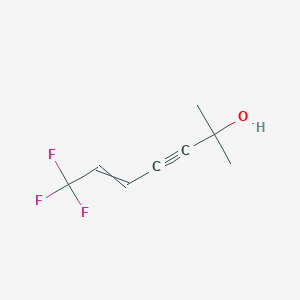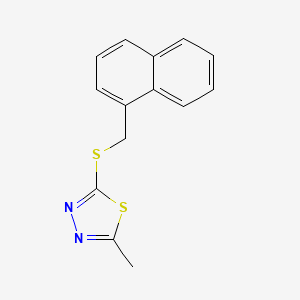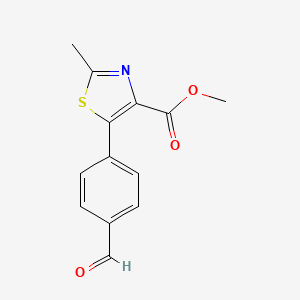
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a methyl group and a carboxylate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated intermediate. The final esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-(4-carboxyphenyl)-2-methyl-1,3-thiazole-4-carboxylate.
Reduction: Methyl 5-(4-hydroxymethylphenyl)-2-methyl-1,3-thiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 5-(4-carboxyphenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 5-(4-hydroxymethylphenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl 5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a formyl group.
Uniqueness
Methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
特性
CAS番号 |
920511-07-5 |
|---|---|
分子式 |
C13H11NO3S |
分子量 |
261.30 g/mol |
IUPAC名 |
methyl 5-(4-formylphenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-8-14-11(13(16)17-2)12(18-8)10-5-3-9(7-15)4-6-10/h3-7H,1-2H3 |
InChIキー |
FRAMYSACWRHFAD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


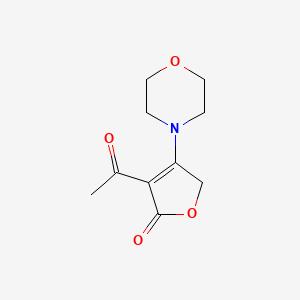
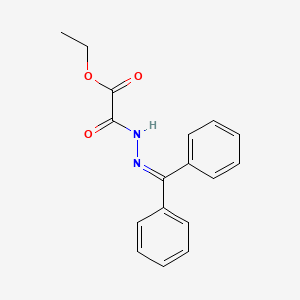


![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
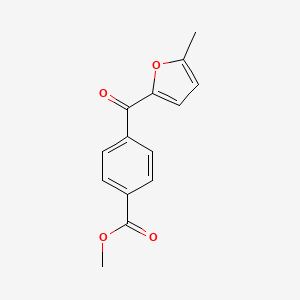
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
